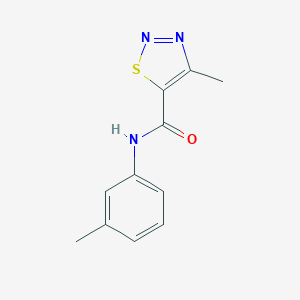
4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it has been shown to exhibit activity against a number of different targets, including enzymes involved in the regulation of cellular processes and receptors involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, antitumor, and antiviral activity. Additionally, this compound has been shown to modulate the immune response, regulate apoptosis, and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a promising candidate for investigating a variety of different research questions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are a number of different future directions for research involving 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. These include investigating its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through a variety of methods, including the reaction of 3-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization with methyl iodide. Other methods involve the reaction of 3-methylbenzohydrazide with carbon disulfide and subsequent cyclization with methyl iodide.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
4-methyl-N-(3-methylphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Clave InChI |
BAQVIZKEXWRJPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286912.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)
![2,5-Dimethylphenyl [3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286919.png)
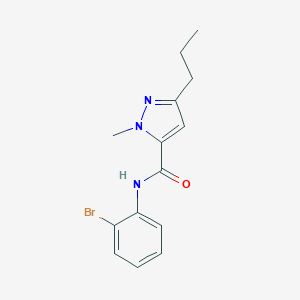
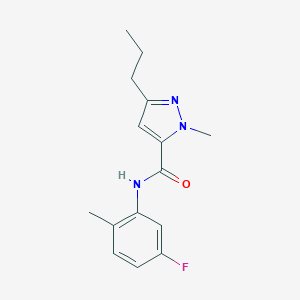
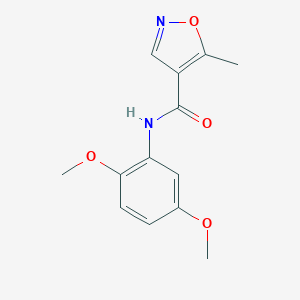
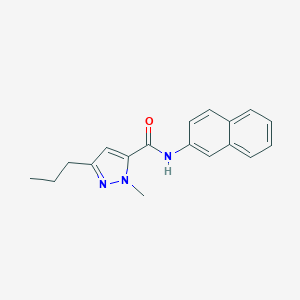
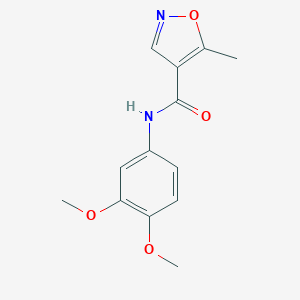
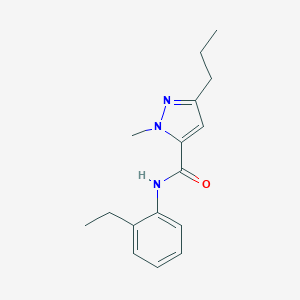
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286937.png)